Cas no 2229152-88-7 (tert-butyl 3-2-(2-methyloxiran-2-yl)ethylpiperidine-1-carboxylate)
tert-butyl 3-2-(2-methyloxiran-2-yl)ethylpiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-2-(2-methyloxiran-2-yl)ethylpiperidine-1-carboxylate
- EN300-1894978
- 2229152-88-7
- tert-butyl 3-[2-(2-methyloxiran-2-yl)ethyl]piperidine-1-carboxylate
-
- Inchi: 1S/C15H27NO3/c1-14(2,3)19-13(17)16-9-5-6-12(10-16)7-8-15(4)11-18-15/h12H,5-11H2,1-4H3
- InChI Key: IVLOOMFITDMVRO-UHFFFAOYSA-N
- SMILES: O1CC1(C)CCC1CN(C(=O)OC(C)(C)C)CCC1
Computed Properties
- Exact Mass: 269.19909372g/mol
- Monoisotopic Mass: 269.19909372g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 42.1Ų
tert-butyl 3-2-(2-methyloxiran-2-yl)ethylpiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1894978-0.05g |
tert-butyl 3-[2-(2-methyloxiran-2-yl)ethyl]piperidine-1-carboxylate |
2229152-88-7 | 0.05g |
$1020.0 | 2023-09-18 | ||
| Enamine | EN300-1894978-0.1g |
tert-butyl 3-[2-(2-methyloxiran-2-yl)ethyl]piperidine-1-carboxylate |
2229152-88-7 | 0.1g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1894978-0.25g |
tert-butyl 3-[2-(2-methyloxiran-2-yl)ethyl]piperidine-1-carboxylate |
2229152-88-7 | 0.25g |
$1117.0 | 2023-09-18 | ||
| Enamine | EN300-1894978-0.5g |
tert-butyl 3-[2-(2-methyloxiran-2-yl)ethyl]piperidine-1-carboxylate |
2229152-88-7 | 0.5g |
$1165.0 | 2023-09-18 | ||
| Enamine | EN300-1894978-1.0g |
tert-butyl 3-[2-(2-methyloxiran-2-yl)ethyl]piperidine-1-carboxylate |
2229152-88-7 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1894978-2.5g |
tert-butyl 3-[2-(2-methyloxiran-2-yl)ethyl]piperidine-1-carboxylate |
2229152-88-7 | 2.5g |
$2379.0 | 2023-09-18 | ||
| Enamine | EN300-1894978-5.0g |
tert-butyl 3-[2-(2-methyloxiran-2-yl)ethyl]piperidine-1-carboxylate |
2229152-88-7 | 5g |
$3520.0 | 2023-06-03 | ||
| Enamine | EN300-1894978-10.0g |
tert-butyl 3-[2-(2-methyloxiran-2-yl)ethyl]piperidine-1-carboxylate |
2229152-88-7 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1894978-1g |
tert-butyl 3-[2-(2-methyloxiran-2-yl)ethyl]piperidine-1-carboxylate |
2229152-88-7 | 1g |
$1214.0 | 2023-09-18 | ||
| Enamine | EN300-1894978-5g |
tert-butyl 3-[2-(2-methyloxiran-2-yl)ethyl]piperidine-1-carboxylate |
2229152-88-7 | 5g |
$3520.0 | 2023-09-18 |
tert-butyl 3-2-(2-methyloxiran-2-yl)ethylpiperidine-1-carboxylate Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on tert-butyl 3-2-(2-methyloxiran-2-yl)ethylpiperidine-1-carboxylate
tert-butyl 3-(2-(2-methyloxiran-2-yl)ethyl)piperidine-1-carboxylate: A Comprehensive Overview
tert-butyl 3-(2-(2-methyloxiran-2-yl)ethyl)piperidine-1-carboxylate, commonly referred to by its CAS number 2229152-88-7, is a complex organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in drug delivery systems, polymer synthesis, and advanced materials development. Recent studies have highlighted its role in enhancing the stability and functionality of polymeric materials, making it a subject of interest for researchers worldwide.
The chemical structure of tert-butyl 3-(2-(2-methyloxiran-2-yl)ethyl)piperidine-1-carboxylate is characterized by a piperidine ring substituted with a tert-butyl group and a 3-position substituent containing a 2-methyloxirane moiety. This arrangement imparts the compound with unique electronic and steric properties, which are crucial for its functional applications. The presence of the oxirane (epoxide) group introduces reactivity that can be exploited in various chemical transformations, such as ring-opening reactions, which are pivotal in polymer synthesis and drug delivery mechanisms.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving nucleophilic epoxide opening and subsequent cyclization reactions. Researchers have optimized reaction conditions to achieve high yields and purity, ensuring its suitability for large-scale production. The use of green chemistry principles in these syntheses has also been explored, aligning with global efforts to reduce environmental impact in chemical manufacturing.
In terms of applications, tert-butyl 3-(2-(2-methyloxiran-2-yl)ethyl)piperidine-1-carboxylate has shown promise as a building block for advanced polymers. Its ability to undergo controlled polymerization under mild conditions has led to the development of novel polymeric materials with tailored mechanical and thermal properties. These materials are being investigated for use in high-performance composites, biodegradable plastics, and smart responsive polymers that can adapt to environmental changes.
Beyond polymer science, this compound has also found applications in drug delivery systems. Its structural features allow for the incorporation of bioactive molecules within its framework, enabling targeted drug delivery with reduced side effects. Recent studies have demonstrated its potential as a carrier for anticancer drugs, where its biocompatibility and controlled release capabilities are advantageous.
The integration of computational chemistry tools has further enhanced our understanding of the molecular behavior of tert-butyl 3-(2-(2-methyloxiran-2-yl)ethyl)piperidine-1-carboxylate. Advanced simulations have provided insights into its electronic structure, reactivity, and interaction with biological systems. These computational studies complement experimental work, accelerating the discovery process and guiding future research directions.
In conclusion, tert-butyl 3-(2-(2-methyloxiran-2-yl)ethyl)piperidine-1-carboxylate (CAS No: 2229152-88-7) stands as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in the development of next-generation materials and therapeutic agents. Continued research into its potential will undoubtedly unlock new opportunities for innovation in chemistry and beyond.
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